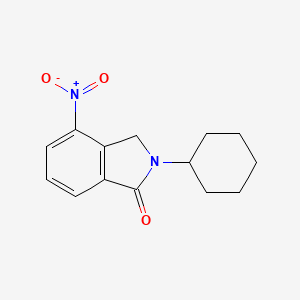

2-Cyclohexyl-4-nitro-1-isoindolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-4-nitro-1-isoindolinone is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It is also known by other names such as 2-cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-one .

Synthesis Analysis

The synthesis of isoindolinones, including 2-Cyclohexyl-4-nitro-1-isoindolinone, has been accomplished through various methods. One such method involves a Rh/Cu-cocatalytic system that combines Cu-catalyzed dehydrogenation of ketones and Rh-catalyzed direct C–H functionalization . Another method features the use of a Pd/C catalyst for intramolecular dehydrogenative C(sp3)–H amidation .Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-4-nitro-1-isoindolinone consists of a six-membered cyclohexyl ring attached to an isoindolinone group . The isoindolinone group itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Wissenschaftliche Forschungsanwendungen

EPR Oximetry in Viable Systems

2-Cyclohexyl-4-nitro-1-isoindolinone, as part of the isoindoline nitroxides group, demonstrates promising applications in electron paramagnetic resonance (EPR) oximetry for studying viable biological systems. Isoindoline nitroxides, including their analogs, have been shown to possess higher relative oxygen sensitivity than other compounds, with moderate rates of metabolism depending on oxygen concentration, ring type, and substituents. These properties, along with their low cytotoxicity, make them suitable for EPR studies, especially for oximetry in living organisms (Shen et al., 2002).

Synthesis and Evaluation of Nitroxides

Further research into isotopically labeled isoindoline nitroxides has evaluated their potential as EPR oximetry probes, demonstrating that while deuteration may reduce oxygen sensitivity, labeling with 15N can increase signal intensity, potentially decreasing detection limits for in vivo measurements. These findings indicate their utility in biological research, providing insights into intracellular processes with minimal cytotoxicity (Khan et al., 2011).

Chemical Synthesis and Biological Applications

Research into the chemical synthesis of isoindolinones, including 2-Cyclohexyl-4-nitro-1-isoindolinone, has revealed diverse applications. These compounds are key in synthesizing natural products and potential therapeutic agents, serving as valuable building blocks in medicinal chemistry. Studies have explored their synthesis through various chemical reactions, highlighting their role in developing new pharmaceuticals and understanding biological mechanisms (Angelin et al., 2010).

Antitumor Activity via MDM2-p53 Interaction

Isoindolinones have been identified as potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer research. By inhibiting this interaction, isoindolinones, including derivatives of 2-Cyclohexyl-4-nitro-1-isoindolinone, show significant antitumor effects, particularly in MDM2 amplified tumors. This underscores their potential in cancer therapeutics, emphasizing the importance of structural optimization for enhanced potency (Hardcastle et al., 2011).

Zukünftige Richtungen

Isoindolinones, including 2-Cyclohexyl-4-nitro-1-isoindolinone, are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The development of more general, versatile, and efficient procedures to construct the isoindolinone framework is still an ongoing, intensive research area .

Wirkmechanismus

Target of Action

The primary target of 2-Cyclohexyl-4-nitro-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and reinforcement.

Mode of Action

2-Cyclohexyl-4-nitro-1-isoindolinone interacts with the main amino acid residues at the allosteric binding site of the hD2R . This interaction likely alters the receptor’s conformation, influencing its ability to bind with its natural ligand, dopamine.

Biochemical Pathways

The interaction of 2-Cyclohexyl-4-nitro-1-isoindolinone with hD2R can affect the dopaminergic signaling pathway

Pharmacokinetics

The compound was evaluated in silico to predict its affinities and some pharmacokinetic parameters .

Eigenschaften

IUPAC Name |

2-cyclohexyl-4-nitro-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14-11-7-4-8-13(16(18)19)12(11)9-15(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAREZQQWQNSFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-4-nitro-1-isoindolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)